molecular formula C4H8ClNO2 B1280501 1-Aminocyclopropanecarboxylic acid hydrochloride CAS No. 68781-13-5

1-Aminocyclopropanecarboxylic acid hydrochloride

Cat. No.: B1280501
CAS No.: 68781-13-5
M. Wt: 137.56 g/mol
InChI Key: WTZRHZRMLYNBRM-UHFFFAOYSA-N
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Description

1-Aminocyclopropanecarboxylic acid hydrochloride is a cyclic amino acid derivative containing a three-membered carbocyclic ring. It is a cyclic homolog of glycine and acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is known for its ability to elicit protection against glutamate-induced neurotoxicity in neurons .

Mechanism of Action

Target of Action

The primary target of 1-Aminocyclopropane-1-carboxylic acid hydrochloride is the N-methyl-D-aspartate (NMDA) receptor , specifically at the glycine modulatory site . This receptor is a key player in neuronal signaling, playing a crucial role in learning and memory processes in the brain .

Mode of Action

1-Aminocyclopropane-1-carboxylic acid hydrochloride acts as an agonist of the N-methyl-D-aspartate receptor . It binds to the glycine modulatory site of the NMDA receptor, thereby modulating its activity . This compound can also catalyze a cyclopropane ring-opening reaction, converting 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate .

Biochemical Pathways

1-Aminocyclopropane-1-carboxylic acid hydrochloride plays a significant role in the biosynthesis of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine by ACC synthases and is subsequently oxidized to ethylene by ACC oxidases . This compound also has a signaling role independent of ethylene biosynthesis .

Pharmacokinetics

It is known that this compound can be metabolized by bacteria using acc-deaminase, which can favor plant growth and lower stress susceptibility .

Result of Action

1-Aminocyclopropane-1-carboxylic acid hydrochloride elicits protection against glutamate-induced neurotoxicity in neurons . By acting as an agonist of the N-methyl-D-aspartate receptor, it can modulate neuronal signaling and potentially influence learning and memory processes .

Action Environment

The action of 1-Aminocyclopropane-1-carboxylic acid hydrochloride can be influenced by environmental factors. For example, soil microorganisms can metabolize this compound, which can have positive consequences on plant growth and stress tolerance . .

Biochemical Analysis

Biochemical Properties

1-Aminocyclopropanecarboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an agonist of the NMDA receptor . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts at the glycine site of the NMDA receptor, eliciting protection against glutamate-induced neurotoxicity in neurons . The interaction with the NMDA receptor is significant as it influences synaptic plasticity and memory functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect neurons from glutamate-induced neurotoxicity, which is crucial for maintaining neuronal health and function . Additionally, it affects the expression of NMDA receptor subunit mRNAs in the cerebral cortex and hippocampus, highlighting its role in gene regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist at the glycine site of the NMDA receptor, which is essential for synaptic transmission and plasticity . This interaction leads to the activation of downstream signaling pathways that protect neurons from excitotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been observed to maintain its neuroprotective effects, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective effects without significant adverse effects . At higher doses, it may cause toxic or adverse effects, such as hypotension and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from S-adenosyl-L-methionine by ACC synthases and subsequently oxidized to ethylene by ACC oxidases . This compound also interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in ethylene biosynthesis is particularly noteworthy, as ethylene is a critical plant hormone that regulates growth and development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported over short and long distances within the plant, leading to ethylene responses . Additionally, it can be conjugated to derivatives and metabolized by rhizobacteria, further influencing its distribution and localization within the plant .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, such as in the synaptic regions of neurons or specific plant tissues .

Preparation Methods

The synthesis of 1-aminocyclopropanecarboxylic acid hydrochloride can be achieved through several methods:

Chemical Reactions Analysis

1-Aminocyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions:

Scientific Research Applications

1-Aminocyclopropanecarboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various compounds.

    Biology: It acts as an agonist of the NMDA receptor and is used in studies related to neuroprotection.

    Medicine: It is studied for its potential therapeutic effects in protecting neurons from glutamate-induced toxicity.

    Industry: It is used in the production of certain chemicals and pharmaceuticals.

Comparison with Similar Compounds

1-Aminocyclopropanecarboxylic acid hydrochloride is unique due to its cyclic structure and its ability to act as an NMDA receptor agonist. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

1-aminocyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-4(1-2-4)3(6)7;/h1-2,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZRHZRMLYNBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474677
Record name 1-Aminocyclopropanecarboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500458
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68781-13-5
Record name Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68781-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocyclopropanecarboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxylic acid, 1-amino-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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